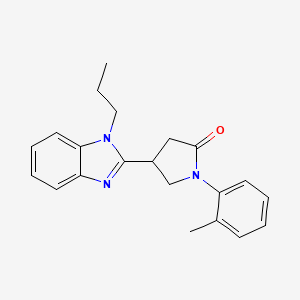
1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, often referred to as a benzodiazepine derivative, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which combines a pyrrolidine ring with a benzodiazole moiety, suggesting a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N3O with a molecular weight of 348.43 g/mol. It features a pyrrolidinone structure linked to a benzodiazole, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N3O |
| Molecular Weight | 348.43 g/mol |
| LogP (Partition Coefficient) | 4.5 |
| Water Solubility | Low |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity : Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens has yet to be thoroughly explored but is hypothesized based on structural similarities to other known antimicrobial agents.
Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes, potentially through the modulation of signaling pathways associated with cell survival and apoptosis.
Neuropharmacological Effects : Given its structural resemblance to other psychoactive compounds, this compound may possess anxiolytic or sedative properties. Research into similar compounds has indicated potential efficacy in treating anxiety disorders.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzodiazole derivatives. The results indicated that compounds with similar structures to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data for this compound is lacking, it is reasonable to hypothesize similar activity based on structural analogs .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on derivatives of pyrrolidinones revealed that certain compounds exhibited potent cytotoxic effects against human cancer cell lines. For instance, one study reported an IC50 value of approximately 15 μM for a closely related compound against breast cancer cells. This suggests that our compound may also exhibit similar cytotoxicity profiles .
Study 3: Neuropharmacological Assessment
A pharmacological assessment investigated the anxiolytic effects of various benzodiazole derivatives in animal models. The findings suggested that these compounds could significantly reduce anxiety-like behaviors in rodents when administered at specific dosages. While direct studies on our compound are needed, the potential for similar effects exists due to its structural characteristics .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-12-23-19-11-7-5-9-17(19)22-21(23)16-13-20(25)24(14-16)18-10-6-4-8-15(18)2/h4-11,16H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJNAFYZKTREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














